molecular formula C22H32N2O3 B12184903 2'-isobutyl-N-(2-methoxyethyl)-1'-oxo-2',4'-dihydro-1'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide

2'-isobutyl-N-(2-methoxyethyl)-1'-oxo-2',4'-dihydro-1'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide

Cat. No.: B12184903
M. Wt: 372.5 g/mol
InChI Key: RNQCTUQACZFGET-UHFFFAOYSA-N
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Description

2’-isobutyl-N-(2-methoxyethyl)-1’-oxo-2’,4’-dihydro-1’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

The synthesis of 2’-isobutyl-N-(2-methoxyethyl)-1’-oxo-2’,4’-dihydro-1’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide involves multiple steps. The synthetic route typically starts with the preparation of the isoquinoline core, followed by the introduction of the spirocyclohexane moiety. The final steps involve the addition of the isobutyl and methoxyethyl groups. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the isoquinoline nitrogen. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and acids like hydrochloric acid. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2’-isobutyl-N-(2-methoxyethyl)-1’-oxo-2’,4’-dihydro-1’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and protein binding.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity. The pathways involved may include signal transduction pathways, where the compound acts as an agonist or antagonist, modulating the biological response.

Comparison with Similar Compounds

Similar compounds include other spiro compounds and isoquinoline derivatives. Compared to these, 2’-isobutyl-N-(2-methoxyethyl)-1’-oxo-2’,4’-dihydro-1’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide is unique due to its specific substituents and the combination of the spiro and isoquinoline structures. This uniqueness can result in different reactivity and applications.

Properties

Molecular Formula

C22H32N2O3

Molecular Weight

372.5 g/mol

IUPAC Name

N-(2-methoxyethyl)-2-(2-methylpropyl)-1-oxospiro[4H-isoquinoline-3,1'-cyclohexane]-4-carboxamide

InChI

InChI=1S/C22H32N2O3/c1-16(2)15-24-21(26)18-10-6-5-9-17(18)19(20(25)23-13-14-27-3)22(24)11-7-4-8-12-22/h5-6,9-10,16,19H,4,7-8,11-15H2,1-3H3,(H,23,25)

InChI Key

RNQCTUQACZFGET-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=O)C2=CC=CC=C2C(C13CCCCC3)C(=O)NCCOC

Origin of Product

United States

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